1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride is a complex chemical compound characterized by its azepine ring structure, which includes a seven-membered heterocyclic ring containing one nitrogen atom. The compound features a hexahydro group and a 2,6-dimethylphenyl substituent, contributing to its unique chemical properties and potential reactivity. Its molecular formula is , and it has a molecular weight of approximately 324.9 g/mol. The compound is often studied for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The chemical behavior of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride can be summarized through several key reactions:
Research indicates that 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and antifungal properties, making it a candidate for further investigation in pharmacological applications. The exact mechanisms of action are still being elucidated, with ongoing research focusing on its interactions with specific biological targets such as enzymes and receptors.
The synthesis of 1H-Azepine-1-acetamide involves multiple steps:
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride has diverse applications:
Studies on interaction mechanisms reveal that 1H-Azepine-1-acetamide may bind to specific receptors or enzymes in biological systems. These interactions could modulate enzyme activities or receptor functions, leading to various physiological effects. Ongoing research aims to clarify these pathways and identify potential therapeutic targets for drug development.
Several compounds share structural similarities with 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1H-Azepine-1-acetamide | Azepine ring with acetamide | Potential antimicrobial activity |
| N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine | Similar azepine core | Variations in reactivity |
| Other 1H-Azepine derivatives | Variations in substituents | Diverse applications in medicinal chemistry |
The uniqueness of 1H-Azepine-1-acetamide lies in its specific combination of structural elements and biological activity profiles that differentiate it from other similar compounds .
The IUPAC name 1H-azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride provides a precise description of the compound’s architecture:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1583601-84-6 (primary), 135319-63-0 | |
| Molecular Formula | C16H25ClN2O | |
| Molecular Weight | 296.8 g/mol | |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(azepan-1-yl)-N-methylacetamide hydrochloride |
The compound belongs to the azepine-acetamide family, distinguished by its saturated azepine core and substituted acetamide side chain. Structural variations within this family arise from modifications to:
The 2,6-dimethylphenyl group in the target compound contrasts with the 2,4,6-trimethylphenyl substituents in related derivatives, influencing steric and electronic properties. The alpha-methyl group further differentiates it from analogs lacking side-chain substitutions.